molecular formula C21H24N2O4 B2935016 2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941905-26-6

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2935016
CAS No.: 941905-26-6
M. Wt: 368.433
InChI Key: SLTJTEBJYZSAPR-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted with a 2-oxo-1-propyl group at position 2 and an acetamide linkage at position 4. The acetamide is further modified with a 3-methoxyphenoxy group.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-11-23-19-9-8-16(12-15(19)7-10-21(23)25)22-20(24)14-27-18-6-4-5-17(13-18)26-2/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTJTEBJYZSAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxyphenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 941905-26-6, is a synthetic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.4 g/mol

The compound features a complex structure that includes a tetrahydroquinoline moiety linked to an acetamide group and a methoxyphenoxy substituent. This structural diversity may contribute to its biological activities.

Anticancer Activity

Tetrahydroquinoline derivatives have been explored for their anticancer properties. They often act through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may exhibit similar properties, possibly through the modulation of signaling pathways involved in cancer cell proliferation.

Neuroprotective Effects

The neuroprotective potential of compounds containing tetrahydroquinoline structures has been documented in various studies. These compounds may exert protective effects against oxidative stress and neuroinflammation. The specific neuroprotective mechanisms of this compound require further investigation but could involve the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors to exert neuroprotective effects.
  • Signal Transduction Pathways : The modulation of pathways such as MAPK or PI3K/AKT may be involved in its anticancer activity.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Screening : A study screening various tetrahydroquinoline derivatives found that certain structural modifications enhanced antibacterial activity against E. coli and S. aureus.
  • Cancer Cell Line Studies : Research involving similar acetamide derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), indicating a promising avenue for further exploration with this compound.
  • Neuroprotection in Animal Models : Animal studies using related compounds have shown reduced neuronal damage in models of ischemic stroke, suggesting that this class of compounds may offer therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Acetamide Derivatives with Phenoxy Substituents

WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide) and Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)

  • Structural Differences: The target compound substitutes a 3-methoxyphenoxy group, whereas WH7 and 533 feature chlorinated phenoxy groups.
  • In contrast, the methoxy group in the target compound may improve solubility and reduce toxicity, as seen in other methoxy-substituted agrochemicals .
  • Biological Activity: WH7 and 533 are synthetic auxin agonists, while the tetrahydroquinoline core in the target compound suggests divergent applications, such as kinase inhibition or neurological modulation .

Positional Isomer: 2-(2-Methoxyphenoxy)-N-(2-Oxo-1-Propyl-Tetrahydroquinolin-6-yl)Acetamide

  • Substituent Position : The ortho-methoxy substitution () versus meta-substitution in the target compound.
  • Impact on Properties : Meta-substitution often provides better steric accommodation in receptor pockets compared to ortho-substitution, which may cause steric hindrance. This could enhance the target compound’s binding efficacy .

Tetrahydroquinoline-Based Analogs

N-(2-Oxo-1-Propyl-Tetrahydroquinolin-6-yl)-1-Phenylmethanesulfonamide

  • Functional Group Variation : Replacing the acetamide with a sulfonamide group () alters hydrogen-bonding capacity. Sulfonamides generally exhibit stronger acidic properties, which may influence interactions with receptors like ABA (abscisic acid) receptors.
  • Biological Relevance : The sulfonamide analog shows ABA-mimetic activity, while the acetamide in the target compound might prioritize different signaling pathways, such as auxin or kinase-related processes .

2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide

  • Substituent Comparison: The chloroacetamide group () increases electrophilicity, making it reactive as a synthetic intermediate. The target compound’s methoxyphenoxy group likely reduces reactivity, favoring stability and in vivo persistence .

Morpholine-Containing Analogs

2-(3-Methoxyphenoxy)-N-(2-(1-Methyl-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl)Acetamide

  • Structural Modifications: The addition of a morpholinoethyl group () introduces a polar, water-soluble moiety absent in the target compound. This could enhance solubility but reduce blood-brain barrier penetration.
  • Molecular Weight: The morpholine derivative has a higher molecular weight (439.5 g/mol vs.

Herbicidal Chloroacetamides ()

Examples: Alachlor, Pretilachlor

  • Structural Simplicity: These lack the tetrahydroquinoline core, relying on chloro and alkyl/aryl groups for herbicidal activity.
  • Mechanistic Divergence: The target compound’s complexity suggests non-herbicidal applications, possibly in pharmaceuticals or specialized agrochemicals requiring receptor specificity .

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